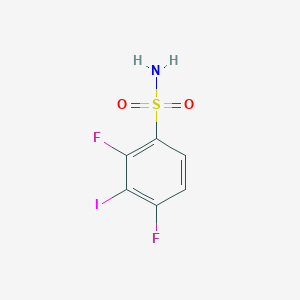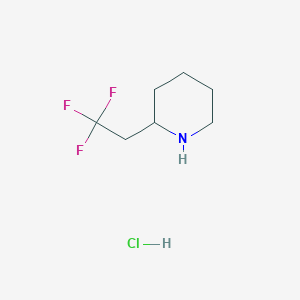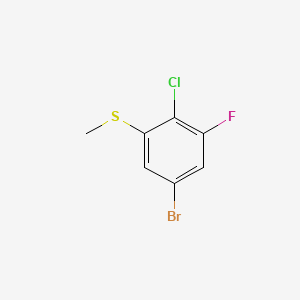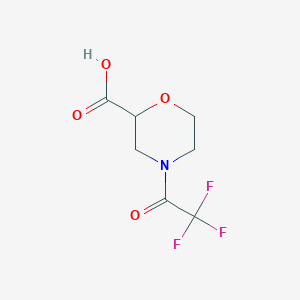![molecular formula C7H14ClF2NO B13497526 1-[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13497526.png)
1-[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClF₂N. This compound is characterized by the presence of a cyclobutyl ring substituted with difluoromethyl and methoxymethyl groups, and an amine group that forms a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride involves several steps:
Synthetic Routes:
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
1-[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents on the cyclobutyl ring are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used, but they generally involve modifications to the cyclobutyl ring or the functional groups attached to it.
Scientific Research Applications
1-[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
1-[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride can be compared with other similar compounds:
Properties
Molecular Formula |
C7H14ClF2NO |
|---|---|
Molecular Weight |
201.64 g/mol |
IUPAC Name |
[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-11-5-6(4-10)2-7(8,9)3-6;/h2-5,10H2,1H3;1H |
InChI Key |
UVPPJEMFNFJZDK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC(C1)(F)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Benzyl-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13497451.png)
![N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13497458.png)
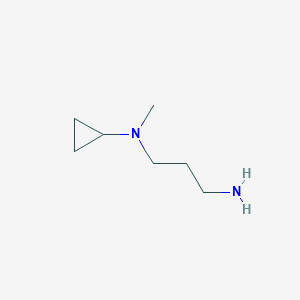
![rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13497471.png)
![Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13497472.png)
